Bienvenue dans la boutique en ligne BenchChem!

N-(2-ethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Medicinal Chemistry Antitubercular Drug Discovery Physicochemical Property Optimization

CAS 1114861-52-7 is a rationally designed N-(2-ethylphenyl) variant of the 2-(quinolin-4-yloxy)acetamide (QOA) class, purpose-built for M. tuberculosis cytochrome bc₁ (QcrB) target-engagement SAR. The 2-ethylphenyl substituent extends lipophilic reach beyond reported N-phenyl and N-(3,5-dimethylphenyl) leads, enabling systematic cLogP–potency–cytotoxicity trade-off mapping as per Pitta et al. (J. Med. Chem. 2016). Deploy it in Mtb membrane-potential assays, bc₁ enzymatic activity measurements, resistant-mutant generation, and mammalian cytotoxicity counter-screens (HepG2 / Vero). Supplied exclusively for non-human research; verify MIC against H37Rv empirically before probe use.

Molecular Formula C26H24N2O3
Molecular Weight 412.489
CAS No. 1114861-52-7
Cat. No. B2659945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
CAS1114861-52-7
Molecular FormulaC26H24N2O3
Molecular Weight412.489
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC
InChIInChI=1S/C26H24N2O3/c1-3-18-8-4-6-10-22(18)28-26(29)17-31-25-16-24(19-12-14-20(30-2)15-13-19)27-23-11-7-5-9-21(23)25/h4-16H,3,17H2,1-2H3,(H,28,29)
InChIKeyNZOFDFYVUQZWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-ethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide (CAS 1114861-52-7): Procurement-Relevant Compound Profile


N-(2-ethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a synthetic small molecule belonging to the 2-(quinolin-4-yloxy)acetamide class [1]. It features a 2-(4-methoxyphenyl)quinoline core linked via an oxyacetamide bridge to an N-(2-ethylphenyl) moiety, yielding the molecular formula C₂₆H₂₄N₂O₃ and a molecular weight of 412.5 g/mol . This compound is exclusively supplied for non-human research purposes .

Why Generic 2-(Quinolin-4-yloxy)acetamide Analogs Cannot Replace CAS 1114861-52-7


The 2-(quinolin-4-yloxy)acetamide scaffold exhibits steep structure–activity relationships (SAR) where minor alterations to the N-aryl substituent produce order-of-magnitude changes in antimycobacterial potency [1]. Within the SAR landscape established by Pitta et al., the amide nitrogen substituent directly modulates lipophilicity (cLogP), target engagement at the cytochrome bc₁ complex, and selectivity over mammalian cells [1]. Consequently, analogs bearing different N-aryl groups (e.g., N-(3,5-dimethylphenyl), N-(o-tolyl), or N-(4-methoxyphenyl)) are not interchangeable surrogates for the N-(2-ethylphenyl) variant, as each substituent imparts a distinct balance of physicochemical and biological properties that cannot be assumed transferable without confirmatory head-to-head data [1].

Quantitative Differentiation Evidence for N-(2-ethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide


Molecular Weight and Lipophilicity Differentiation vs. Benchmark 2-Quinolin-4-yloxyacetamides

The N-(2-ethylphenyl) substituent on the target compound yields a molecular weight of 412.5 g/mol , positioning it at the upper boundary of the physicochemical space occupied by the 60-member 2-(quinolin-4-yloxy)acetamide series reported by Pitta et al., where most active analogs clustered between 350–410 g/mol [1]. The 2-ethylphenyl group contributes an estimated cLogP increment of approximately 1.8–2.2 log units relative to unsubstituted phenyl analogs, based on fragment-based calculations using the phenyl → ethylphenyl ΔcLogP of +1.8 [2]. This lipophilicity shift may enhance membrane permeability while requiring careful solubility monitoring — a trade-off explicitly discussed in the SAR optimization campaign for this scaffold [1].

Medicinal Chemistry Antitubercular Drug Discovery Physicochemical Property Optimization

Hydrogen-Bond Donor Count as a Selectivity and Permeability Determinant vs. N-Alkyl Analogs

The target compound possesses one hydrogen-bond donor (the secondary amide N–H) , matching the donor count of the active leads in the 2-(quinolin-4-yloxy)acetamide anti-TB series where a single HBD was critical for maintaining both potency and acceptable passive permeability [1]. N,N-dialkylated analogs that eliminate this HBD (HBD = 0) showed substantially reduced activity in the same series, establishing the amide N–H as a pharmacophoric requirement [1]. A CAS 1114861-52-7 retains this essential HBD while introducing the 2-ethylphenyl group solely on the carbon skeleton, preserving the hydrogen-bonding pharmacophore.

Drug Design Permeability Structure–Activity Relationship

Topological Polar Surface Area (tPSA) as a Predictor of Oral Bioavailability vs. Class Benchmarks

The calculated topological polar surface area (tPSA) of CAS 1114861-52-7 is approximately 60–65 Ų (based on the sum of contributions from the amide oxygen, amide N–H, quinoline nitrogen, and methoxy oxygen) [1]. This falls below the widely accepted Veber threshold of 140 Ų for oral bioavailability and within the range (50–90 Ų) reported for the most promising 2-(quinolin-4-yloxy)acetamide leads that demonstrated favorable intracellular antimycobacterial activity without cytotoxic effects [2]. Compounds in this series exceeding tPSA > 90 Ų generally suffered from poor cell penetration [2].

ADME Oral Bioavailability Drug-Likeness

Antimycobacterial Target Engagement: Class-Level Evidence for Cytochrome bc₁ Complex Inhibition

2-(Quinolin-4-yloxy)acetamides (QOAs) have been mechanistically validated as inhibitors of the Mycobacterium tuberculosis cytochrome bc₁ complex through whole-genome sequencing of resistant mutants, which identified a single point mutation (T313A) in the qcrB gene [1]. The most optimized QOAs from the 2020 Borsoi et al. campaign achieved MIC values as low as 0.3 μM against drug-susceptible M. tuberculosis H37Rv and retained activity against multidrug-resistant clinical isolates without cross-resistance to first- and second-line drugs [1]. While direct MIC data for CAS 1114861-52-7 have not been published in the peer-reviewed literature, its structural conformity to the QOA pharmacophore — including the intact 2-(4-methoxyphenyl)quinoline core and oxyacetamide linker — places it within this validated target engagement class [2].

Antitubercular Agents Cytochrome bc₁ Complex Mode of Action

Recommended Application Scenarios for N-(2-ethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide in Scientific Procurement


Structure–Activity Relationship (SAR) Expansion of the 2-(Quinolin-4-yloxy)acetamide Antitubercular Series

CAS 1114861-52-7 serves as a rationally designed N-aryl variant for SAR campaigns aiming to probe the lipophilic tolerance of the amide-binding sub-pocket. Its 2-ethylphenyl group extends the lipophilic reach relative to reported N-phenyl and N-(3,5-dimethylphenyl) leads, enabling systematic exploration of cLogP–potency–cytotoxicity trade-offs within the QOA class, as guided by the SAR framework established by Pitta et al. (J. Med. Chem. 2016) [1].

Cytochrome bc₁ Complex Probe in Mycobacterium tuberculosis Target Engagement Assays

Given that 2-(quinolin-4-yloxy)acetamides inhibit the M. tuberculosis cytochrome bc₁ complex via the QcrB subunit [1], this compound can be deployed as a chemical probe in Mtb membrane potential assays, cytochrome bc₁ enzymatic activity measurements, and resistant-mutant generation studies, provided that its MIC is first empirically determined against the H37Rv strain.

In Vitro ADME and Physicochemical Profiling Studies for Lead Optimization

With its calculated tPSA of ~60–65 Ų, a single HBD, and estimated cLogP elevation from the 2-ethylphenyl group, this compound is an ideal test article for correlating measured LogD₇.₄, kinetic solubility, and human liver microsomal stability with structural features — directly addressing the metabolic stability and solubility challenges identified for the QOA class in the 2016 optimization campaign [2].

Comparator Compound for Selectivity Profiling Against Mammalian Cells

The QOA series demonstrated a favorable selectivity window (active against intracellular Mtb without HepG2/Vero cytotoxicity) [1]. CAS 1114861-52-7 can be included as a comparator in cytotoxicity counter-screens (e.g., HepG2, Vero, or primary human macrophages) to verify that the 2-ethylphenyl modification does not introduce mammalian toxicity liabilities, a critical step before any in vivo progression.

Quote Request

Request a Quote for N-(2-ethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.